molecular formula C17H19N3O4 B5787764 N'-[(1E)-1-(2,3,4-trimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(2,3,4-trimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B5787764
M. Wt: 329.35 g/mol
InChI Key: FVGRJGWEAWGCMB-YBFXNURJSA-N
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Description

N’-[(1E)-1-(2,3,4-trimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound characterized by the presence of a trimethoxyphenyl group and a pyridine-2-carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,3,4-trimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with pyridine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,3,4-trimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(1E)-1-(2,3,4-trimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(2,3,4-trimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide exerts its effects involves interactions with various molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trimethoxyphenyl group is known to interact with proteins and nucleic acids, potentially disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide
  • (2S)-N’-[(1E)-1-(3,4,5-trimethoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Uniqueness

N’-[(1E)-1-(2,3,4-trimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific substitution pattern on the trimethoxyphenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N-[(E)-1-(2,3,4-trimethoxyphenyl)ethylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11(19-20-17(21)13-7-5-6-10-18-13)12-8-9-14(22-2)16(24-4)15(12)23-3/h5-10H,1-4H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGRJGWEAWGCMB-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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